molecular formula C9H13N3O2 B13637040 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13637040
M. Wt: 195.22 g/mol
InChI Key: VSGWTUWRUZVFOF-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid is a compound that features a cyclopropyl group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid typically involves the formation of the cyclopropyl group and the pyrazole ring, followed by their coupling. One common method involves the cyclopropanation of an appropriate precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and pyrazole groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-pyrazol-3-yl)propanoic acid: This compound is similar in structure but lacks the cyclopropyl group.

    2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: This compound features a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-2-cyclopropyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C9H13N3O2/c10-9(8(13)14,7-2-3-7)6-12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14)

InChI Key

VSGWTUWRUZVFOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=CC=N2)(C(=O)O)N

Origin of Product

United States

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